Akt Inhibitor IV

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

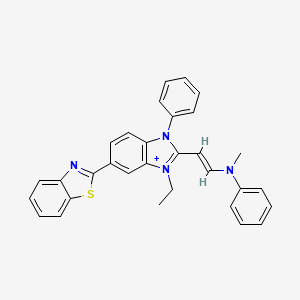

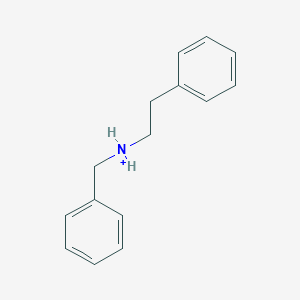

N-[2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2-benzimidazol-3-iumyl]ethenyl]-N-methylaniline is a member of benzimidazoles.

Applications De Recherche Scientifique

Anticancer and Antiviral Applications

Akt Inhibitor IV, a benzimidazole derivative, has shown potent activity as an anticancer and antiviral agent. It affects the PI3-kinase/Akt pathway, exhibiting efficacy in inhibiting the viability of HeLa carcinoma cells and the replication of recombinant parainfluenza virus in these cells. It appears to target host proteins necessary for cancer cell proliferation and viral replication, with its modifications leading to enhanced antiviral activity and cytotoxicity against cancer cell lines, while showing reduced toxicity against normal human cells (Sun et al., 2011).

Mitochondrial Accumulation and Bioenergetic Disruption

Akt Inhibitor IV accumulates extensively in mitochondria, causing significant disruption in cellular bioenergetics. This accumulation leads to mitochondrial swelling and disintegration, associated with mitochondrial depolarization, reduced mitochondrial respiration, and reactive oxygen species release. These effects contribute to its anticancer and antiviral activities, primarily through direct impacts on mitochondrial structure and function (Meinig & Peterson, 2014).

Role in Prostate Cancer Treatment

Akt, a serine/threonine kinase, is integral in prostate cancer biology. The development of Akt inhibitors, such as Akt Inhibitor IV, is driven by their potential in treating a wide range of cancers, including prostate cancer. Ongoing research focuses on integrating these inhibitors with standard therapy and identifying patients who would most benefit from them (Nelson et al., 2007).

Importance in Early Embryonic Development

In bovine early embryonic development, Akt signaling, influenced by Akt inhibitors like Akt Inhibitor IV, is crucial. The inhibition of Akt signaling significantly reduces early embryo cleavage and development. Furthermore, the embryotrophic actions of follistatin, a binding protein for TGF-β superfamily members, are linked to the regulation of Akt signaling in early bovine embryos (Ashry et al., 2018).

Propriétés

Nom du produit |

Akt Inhibitor IV |

|---|---|

Formule moléculaire |

C31H27N4S+ |

Poids moléculaire |

487.6 g/mol |

Nom IUPAC |

N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline |

InChI |

InChI=1S/C31H27N4S/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24/h4-22H,3H2,1-2H3/q+1 |

Clé InChI |

OTHITMYLBRCVIT-UHFFFAOYSA-N |

SMILES isomérique |

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6 |

SMILES canonique |

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6 |

Synonymes |

5233705 compound Akt inhibitor IV AKTIV compound |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-1-benzothiophene-2-carboxylic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1221105.png)

![2-chloro-N-[3-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]benzamide](/img/structure/B1221108.png)

![N-pyridin-4-yl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1221116.png)

![N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide](/img/structure/B1221117.png)

![5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one](/img/structure/B1221122.png)

![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1221126.png)

![N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B1221127.png)

![N-[[[(4-methoxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1221130.png)

![3-amino-N-(2-fluorophenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1221131.png)